molecular formula C25H35NO5 B160389 Stachybotramide CAS No. 149598-71-0

Stachybotramide

Cat. No. B160389
M. Wt: 429.5 g/mol
InChI Key: ZHECNBLIOXZXBL-TUJJLKMMSA-N
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Description

Stachybotramide is a secondary metabolite produced by fungi of the genera Stachybotrys and Memnoniella . It has been found to stimulate the plasma cholesteryl ester transfer protein (CETP)-mediated transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to both very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) .


Synthesis Analysis

Stachybotramide is synthesized by fungi of the genera Stachybotrys and Memnoniella . In one study, five derivatives of stachybotramide were prepared by acetylation and oxidation reaction for the purpose of structure elucidation .


Molecular Structure Analysis

The molecular structure of Stachybotramide is established based on extensive spectrometric (HRMS) and spectroscopic (1D and 2D NMR) analyses . The relative configuration of two known spirobenzofuranlactams was determined .


Chemical Reactions Analysis

Stachybotramide undergoes acetylation and reduction reactions for the purpose of structure elucidation . Five derivatives, stachybotrydial diacetate, stachybotramide triacetate, spirobenzofurandialcohol, stachybotrylactone, and stachybotrylactone diacetate, were prepared through these reactions .

Scientific Research Applications

Phenylspirodrimanes and Stachybotramide from Stachybotrys chartarum

Stachybotrys chartarum, a sponge-associated fungus, has been the source of several compounds including stachybotramide. A study highlighted the isolation of phenylspirodrimanes and stachybotramide from this fungus. These compounds were evaluated for cytotoxicity against aggressive cancer cell lines, including resistant human cancer lines. Compounds from this study exhibited cytotoxicity, suggesting potential applications in cancer research (Dayras et al., 2023).

Antibacterial Activity Against MRSA

A study involving the marine fungus Stachybotrys sp. MF347 identified various spirocyclic drimanes, including stachybotramide. These compounds exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a clinically relevant pathogen. This research suggests the potential use of stachybotramide in developing new antibacterial agents (Wu et al., 2014).

Anti-HIV Activity

Research into the sponge-derived fungus Stachybotrys chartarum MXH-X73 revealed several phenylspirodrimanes, including compounds with anti-HIV activity. One of these compounds demonstrated inhibitory effects on HIV-1 replication, targeting reverse transcriptase. This indicates the potential application of stachybotramide-related compounds in HIV treatment (Ma et al., 2013).

Antihyperlipidemic Activities

In a study examining the endophytic fungus Stachybotrys chartarum from a sponge, numerous phenylspirodrimanes, including stachybotramide, were identified. These compounds were evaluated for antihyperlipidemic effects, showing promise in the treatment or management of lipid disorders (Li et al., 2014).

Safety And Hazards

The safety data sheet for Stachybotramide indicates that medical attention is required if inhaled . If breathing is difficult, oxygen should be given . More detailed information can be found in the safety data sheet .

properties

IUPAC Name

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO5/c1-14-5-6-19-23(2,3)20(29)7-8-24(19,4)25(14)12-16-18(28)11-15-17(21(16)31-25)13-26(9-10-27)22(15)30/h11,14,19-20,27-29H,5-10,12-13H2,1-4H3/t14-,19+,20-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHECNBLIOXZXBL-TUJJLKMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)(CC[C@H](C2(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stachybotramide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
F Takahashi, K Hasumi, A Endo - … et Biophysica Acta (BBA)-Lipids and …, 1995 - Elsevier
… metabolite, stachybotramide, modulates the activity of CETP. Stachybotramide stimulated the … and VLDL to HDL was slightly reduced by stachybotramide at 0.5 mM. Unlike the transfer of …
Number of citations: 7 www.sciencedirect.com
A Wang, Y Xu, Y Gao, Q Huang, X Luo, H An… - Phytochemistry …, 2015 - Springer
… assigned the same structure as that of stachybotrylactone (29), while stachybotrin, initially published structure 25a, was later revised and also found to be identical with stachybotramide (…
Number of citations: 43 link.springer.com
B Wu, V Oesker, J Wiese, S Malien, R Schmaljohann… - Marine Drugs, 2014 - mdpi.com
A novel spirocyclic drimane coupled by two drimane fragment building blocks 2 and a new drimane 1 were identified in mycelia and culture broth of Stachybotrys sp. MF347. Their …
Number of citations: 62 www.mdpi.com
M Dayras, E Sfecci, E Bovio, O Rastoin, M Dufies… - Marine Drugs, 2023 - mdpi.com
Two phenylspirodrimanes, never isolated before, stachybotrin J (1) and new stachybocin G (epi-stachybocin A) (2), along with the already reported stachybotrin I (3), stachybotrin H (4), …
Number of citations: 2 www.mdpi.com
H Zhang, MH Yang, F Zhuo, N Gao, XB Cheng… - RSC …, 2019 - pubs.rsc.org
… stachybotramide (10). The differences were the additional acetyl group and the upfield-shifted H 2 -10′ of 6, suggesting that 6 was the 10′-OH acetylated derivative of stachybotramide…
Number of citations: 18 pubs.rsc.org
BH Ruan, SQ Li, XQ Yang, YB Yang, YM Wu, LJ Shi… - Molecules, 2018 - mdpi.com
… Two known triprenyl phenols were also isolated and determined as stachybotrylactam and stachybotramide [12]. The Stachybotrys fungi are rich in triprenyl phenols, which contain …
Number of citations: 1 www.mdpi.com
AI Terr - Annals of Allergy, Asthma & Immunology, 2001 - Elsevier
LEARNING OBJECTIVES: Recent public concern about the danger of environmental fungi has focused attention on one particular mold, Stachybotrys. The purpose of this review is to …
Number of citations: 58 www.sciencedirect.com
F El Maddah, E Eguereva, S Kehraus… - Organic & Biomolecular …, 2019 - pubs.rsc.org
The marilones and marilines are a new family of polyketide metabolites recently isolated from the marine-derived fungus Stachylidium sp. 293K04. They are characterized by a …
Number of citations: 13 pubs.rsc.org
K Ogawa, M Nakamura, M Hayashi… - The Journal of …, 1995 - jstage.jst.go.jp
… Stachybotramide and K-76 are reported to be a phytotoxin and act as a complementinhibitor, respectively, but their endothelin binding inhibitory activity is not reported. …
Number of citations: 46 www.jstage.jst.go.jp
J Wiese, JF Imhoff - ciesm.org
Microorganisms from marine habitats, living in a stressful habitat, are of great interest as new promising sources of biologically active products. In order to find new compounds …
Number of citations: 2 www.ciesm.org

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